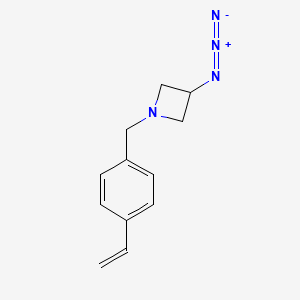
3-Azido-1-(4-vinylbenzyl)azetidine
概要
説明
3-Azido-1-(4-vinylbenzyl)azetidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its azido group and vinylbenzyl moiety, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-1-(4-vinylbenzyl)azetidine typically involves the reaction of azido-1-azetidine with 4-vinylbenzyl chloride under specific reaction conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane is common.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions: 3-Azido-1-(4-vinylbenzyl)azetidine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles such as alkyl halides.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Generation of substituted azetidines.
科学的研究の応用
Medicinal Chemistry
Antimicrobial Properties
Research indicates that azetidine derivatives, including 3-azido-1-(4-vinylbenzyl)azetidine, exhibit promising antimicrobial activity. The azide group is known to enhance the reactivity of compounds, making them suitable for further modifications that can lead to potent antibacterial agents. For instance, azetidine derivatives have been synthesized to target specific bacterial strains, leveraging their ability to disrupt cellular processes through mechanisms such as DNA chain termination .
Peptidomimetics
The incorporation of this compound into peptide structures has been explored for creating peptidomimetics. These compounds mimic the structure and function of peptides but offer enhanced stability and bioavailability. The azetidine scaffold provides a rigid framework that can stabilize the conformation of peptides, potentially leading to improved therapeutic profiles .
Organic Synthesis
Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it invaluable in the synthesis of more complex molecules. For example, it can be used to generate fluoroquinolone derivatives through nucleophilic substitution reactions, facilitating the development of new antibiotics .
Synthesis of Functionalized Azetidines
Recent advancements have shown that azetidines can be synthesized via palladium-catalyzed methods, allowing for the introduction of diverse functional groups. This approach enhances the scope of azetidine derivatives that can be synthesized from this compound, making it a key intermediate in the production of bioactive compounds .
Case Studies
作用機序
The mechanism by which 3-Azido-1-(4-vinylbenzyl)azetidine exerts its effects involves its interaction with specific molecular targets and pathways. The azido group, in particular, plays a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to its observed effects.
類似化合物との比較
3-Azido-1-(4-vinylbenzyl)azetidine can be compared with other similar compounds, such as azidothymidine and azidocytidine, which also contain azido groups. the presence of the vinylbenzyl moiety in this compound distinguishes it from these compounds and contributes to its unique properties and applications.
特性
IUPAC Name |
3-azido-1-[(4-ethenylphenyl)methyl]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c1-2-10-3-5-11(6-4-10)7-16-8-12(9-16)14-15-13/h2-6,12H,1,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCMPJSUETTWMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CN2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















